molecular formula C33H56N7O17P3S B12698006 Dodecenoyl-coa CAS No. 917-40-8

Dodecenoyl-coa

Cat. No.: B12698006
CAS No.: 917-40-8
M. Wt: 947.8 g/mol
InChI Key: IRFYVBULXZMEDE-LWFZDJMLSA-N
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Description

Dodecenoyl-coenzyme A is a compound involved in the metabolism of unsaturated fatty acids. It plays a crucial role in the beta-oxidation pathway, which is a major metabolic process for energy production in cells. This compound is specifically known for its role in the isomerization of double bonds in fatty acids, facilitating their further breakdown and utilization for energy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecenoyl-coenzyme A can be synthesized through the enzymatic conversion of dodecenoyl-coenzyme A precursors. One common method involves the use of enoyl-coenzyme A isomerase, which catalyzes the conversion of cis- or trans-double bonds of coenzyme A-bound fatty acids at the gamma-carbon (position 3) to trans-double bonds at the beta-carbon (position 2) . This enzymatic reaction is essential for the metabolism of unsaturated fatty acids in beta-oxidation.

Industrial Production Methods

Industrial production of dodecenoyl-coenzyme A typically involves biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast are engineered to overexpress the enzymes required for the synthesis of dodecenoyl-coenzyme A. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Dodecenoyl-coenzyme A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Dodecenoyl-coenzyme A exerts its effects through the isomerization and oxidation of unsaturated fatty acids. The key enzyme involved, enoyl-coenzyme A isomerase, catalyzes the conversion of double bonds within the fatty acid chain, facilitating their further breakdown in the beta-oxidation pathway . This process is crucial for the efficient utilization of fatty acids as an energy source.

Properties

CAS No.

917-40-8

Molecular Formula

C33H56N7O17P3S

Molecular Weight

947.8 g/mol

IUPAC Name

S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-dodec-2-enethioate

InChI

InChI=1S/C33H56N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h12-13,20-22,26-28,32,43-44H,4-11,14-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b13-12-/t22-,26-,27-,28-,32-/m1/s1

InChI Key

IRFYVBULXZMEDE-LWFZDJMLSA-N

Isomeric SMILES

CCCCCCCCC/C=C\C(=O)SCCNC(=O)CCNC(=O)[C@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

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